molecular formula C24H24N4O3 B14955234 ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14955234
M. Wt: 416.5 g/mol
InChI Key: CUKVPBMGMWCMMU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is known for its diverse pharmacological properties and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Biological Activity

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its pharmacological effects and structure-activity relationships (SAR).

1. Synthesis and Structural Characteristics

The compound belongs to a class of pyrazole derivatives that have been synthesized through various methodologies, including microwave irradiation and traditional organic synthesis techniques. The structural features include a tetrahydropyrimidine core substituted with a pyrazole moiety, which is known to enhance bioactivity in several contexts.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various microbial strains. A study reported low toxicity in mammalian cells and good oral bioavailability for derivatives with similar structures .

2.2 Antiparasitic Activity

The compound has been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed promising results, with IC50 values indicating moderate activity compared to standard treatments like benznidazole . The SAR analysis indicates that modifications in the pyrazole ring can significantly impact biological activity, suggesting potential pathways for optimizing efficacy .

3. Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural components:

Structural Feature Impact on Activity
Pyrazole RingEnhances binding affinity to biological targets
TetrahydropyrimidineContributes to overall stability and bioavailability
Substituents on Aromatic RingsModulate interaction with enzymes and receptors

The presence of electron-donating or withdrawing groups on the aromatic rings can influence the compound's interaction with target proteins, thereby affecting its potency and specificity .

Case Study 1: Trypanocidal Activity

A recent study synthesized a series of pyrazole-tetrahydropyrimidine derivatives and evaluated their efficacy against T. cruzi. The most active compounds demonstrated IC50 values ranging from 47.16 μM to >100 μM, indicating lower efficacy compared to benznidazole (IC50 = 1.93 μM). However, these compounds exhibited minimal toxicity towards Vero cells, suggesting a favorable therapeutic index .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related pyrazole derivatives. These compounds were tested against various cancer cell lines and showed promise as potential chemotherapeutics due to their ability to inhibit cell proliferation while maintaining low cytotoxicity towards normal cells .

5. Conclusion

This compound represents a significant area of interest for future pharmacological research due to its diverse biological activities. The ongoing exploration of its SAR will likely yield more potent derivatives suitable for therapeutic applications against infectious diseases and cancer.

Continued investigation into this compound's mechanisms of action and optimization strategies will be essential for advancing its clinical potential.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30)

InChI Key

CUKVPBMGMWCMMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C

Origin of Product

United States

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